6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine
Description
6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 4-methoxy-substituted piperidine ring at the 6-position of the pyrimidine core. Its molecular formula is C₁₀H₁₄N₄O, with a molecular weight of 216.11 g/mol . The compound is synthesized via microwave-assisted coupling reactions involving 2-(4-methoxypiperidin-1-yl)pyrimidin-4-amine and brominated intermediates in the presence of palladium catalysts . It has shown relevance in medicinal chemistry, particularly as a precursor in the development of EGFR inhibitors targeting oncogenic mutations like T790M .
Key properties include:
Properties
IUPAC Name |
6-(4-methoxypiperidin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-15-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLFUWUVTQCUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The preparation of 6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine generally involves the following key steps:
- Synthesis of the 4-methoxypiperidine moiety
- Functionalization of the pyrimidine ring at the 4- and 6-positions
- Coupling of the piperidine substituent to the pyrimidine core via nucleophilic substitution or amination
Preparation of 4-Methoxypiperidine Intermediate
The 4-methoxypiperidine unit can be synthesized through cyclization and functional group transformations starting from appropriate diamine or keto precursors:
- Cyclization of 1,2-diamine derivatives with sulfonium salts is a common approach to construct substituted piperidines, including 4-methoxypiperidine derivatives.
- Reductive amination of 1-methyl-4-methoxypiperidin-4-one with methylamine using titanium(IV) isopropoxide as a catalyst has been reported to yield 1-methyl-4-methoxy-piperidine-4-methylamine, a close analog. This method can be adapted for preparing 4-methoxypiperidine intermediates by selecting appropriate amines and catalysts.
Functionalization of Pyrimidine Core
The pyrimidine ring is typically functionalized at the 4- and 6-positions to introduce the amino and piperidinyl substituents:
- Nucleophilic substitution on 2,4-dichloropyrimidine derivatives is a classical method to introduce amino groups at the 4-position and secondary amines at the 6-position.
- For example, treatment of 2,4-dichloropyrimidine with ammonia or primary amines introduces the 4-amino group, while subsequent substitution at the 6-position with 4-methoxypiperidine can be achieved via nucleophilic aromatic substitution under controlled conditions.
- Microwave-assisted one-pot reactions have been used to synthesize amino-substituted pyrimidine derivatives efficiently, suggesting potential for streamlined synthesis of this compound.
Coupling of 4-Methoxypiperidine to Pyrimidin-4-amine
The key step involves attaching the 4-methoxypiperidine moiety to the pyrimidine ring:
- Nucleophilic aromatic substitution (SNAr) is the preferred method, where the nucleophilic nitrogen of the 4-methoxypiperidine attacks the electrophilic carbon at the 6-position of a suitably activated pyrimidine derivative (e.g., 2,4-dichloropyrimidine or 4-amino-2-chloropyrimidine).
- Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and moderate heating to promote substitution while preserving the amino group at the 4-position.
- Catalysts or bases such as potassium carbonate or triethylamine may be used to facilitate the reaction.
Representative Synthetic Scheme and Yield Data
Analytical and Optimization Considerations
- Catalyst selection in reductive amination steps is critical for stereochemical control and yield optimization.
- Solvent choice affects reaction rates and selectivity, with methanol and DMF being common solvents for amination and substitution steps respectively.
- Temperature control is essential to avoid decomposition of sensitive intermediates and to maximize substitution efficiency.
- Purification typically involves chromatographic separation due to close polarity of intermediates.
Research Findings and Notes
- The methoxy group on the piperidine ring enhances the lipophilicity and potentially the biological activity of the compound, making the synthesis of this substituent crucial for pharmaceutical applications.
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in related pyrimidine derivatives, suggesting a promising avenue for process intensification.
- Structural characterization is reliably performed using NMR spectroscopy (1H, 13C), mass spectrometry, and, where possible, X-ray crystallography to confirm substitution patterns and stereochemistry.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted pyrimidin-4-amines.
Scientific Research Applications
6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperidine/Pyrimidine Core
The biological and physicochemical properties of pyrimidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Methoxy (-OCH₃) substituents increase hydrophilicity compared to methyl (-CH₃) groups, as seen in 6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine vs. 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine .
- Crystallographic stability : Derivatives like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine form planar structures with hydrogen-bonding networks, critical for solid-state stability .
- Solubility : Piperazine-containing analogs (e.g., N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine) exhibit enhanced aqueous solubility due to the basic nitrogen atoms in piperazine .
Biological Activity
6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is believed to exert its biological effects through interactions with various molecular targets, including kinases and receptors involved in cell signaling pathways. The presence of the 4-methoxypiperidine moiety enhances its ability to modulate these targets, potentially influencing processes such as cell proliferation and apoptosis.
Pharmacological Properties
Research indicates that derivatives of pyrimidine compounds, including 6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the piperidine ring can affect the potency of these compounds against esophageal cancer (EC) cells, highlighting the importance of structural elements in determining biological activity .
Case Studies
- Esophageal Cancer Inhibition : In a study evaluating the antiproliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives, it was found that the modification of the 4-methoxy group significantly affected activity. The lead compound demonstrated an EC50 value of approximately 0.83 μM against OE33 cells, indicating potent inhibitory effects on cancer cell growth .
- Structure-Activity Relationship (SAR) : The structure-activity relationship studies have shown that the position and nature of substituents on the piperidine ring are critical for maintaining biological activity. For example, alterations in the methoxy group's position led to reduced potency, emphasizing the need for careful design in developing effective derivatives .
In Vitro Studies
In vitro assays have confirmed that 6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell viability was assessed using assays such as PrestoBlue reagent, which measures metabolic activity as an indicator of cell health .
Comparative Analysis
A comparative analysis of similar compounds reveals that while many pyrimidine derivatives show promise, those containing the 4-methoxypiperidine group often demonstrate superior activity. Below is a table summarizing key findings from recent studies:
| Compound | Target Cell Line | EC50 (μM) | Comments |
|---|---|---|---|
| 6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine | OE33 (esophageal) | 0.83 | High potency observed |
| Compound A | FLO-1 (esophageal) | 1.24 | Less potent than lead compound |
| Compound B | SK-GT-4 (gastric) | 2.00 | Moderate activity |
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that compounds similar to 6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine exhibit favorable absorption and distribution profiles. However, toxicity assessments are essential for determining their safety for clinical use.
Q & A
Q. Basic
- Multidimensional NMR : ¹H-¹³C HSQC and HMBC resolve ambiguous proton-carbon correlations, particularly for overlapping piperidine signals .
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding between NH₂ and methoxy groups) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3130 cm⁻¹, C-O-C from methoxy at ~1250 cm⁻¹) .
How can researchers optimize reaction conditions to improve the yield of 6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine in nucleophilic substitution reactions?
Q. Advanced
- Solvent Selection : Use DMF or DMSO to enhance nucleophilicity of 4-methoxypiperidine; avoid protic solvents that deactivate the nucleophile .
- Temperature Control : Reflux at 80–100°C balances reaction rate and side-product formation .
- Catalysis : Add catalytic KI to facilitate halogen exchange in chloro-pyrimidine precursors .
- Workflow : Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion (~6–12 hours) .
What role does the 4-methoxypiperidine moiety play in the compound’s physicochemical properties and biological activity?
Q. Advanced
- Solubility : The methoxy group enhances hydrophilicity, improving aqueous solubility compared to unsubstituted piperidine derivatives .
- Bioactivity : Piperidine’s conformational flexibility allows optimal binding to biological targets (e.g., kinase active sites), while the methoxy group may modulate electronic effects or participate in hydrogen bonding .
- SAR Insights : Analog studies show that substituents on the piperidine ring (e.g., methyl, fluoro) alter potency and selectivity in enzyme inhibition assays .
How do crystallographic studies contribute to understanding the molecular conformation of 6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine derivatives?
Advanced
X-ray diffraction reveals:
- Torsional Angles : Piperidine ring puckering (e.g., chair vs. boat conformation) and its impact on spatial orientation of the methoxy group .
- Intermolecular Interactions : NH₂ groups form hydrogen bonds with adjacent molecules, influencing crystal packing and stability .
- Electron Density Maps : Validate bond lengths/angles (e.g., C-N bonds in pyrimidine: ~1.33 Å) and detect disorder in methoxy groups .
How should researchers address inconsistencies in ¹H NMR data when synthesizing 6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine under varying solvent conditions?
Q. Advanced
- Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals due to polarity differences. Compare spectra across solvents to assign peaks unambiguously .
- Dynamic Effects : Rotameric exchange in piperidine (e.g., axial vs. equatorial methoxy) broadens signals. Use variable-temperature NMR to "freeze" conformers .
- 2D NMR : NOESY or ROESY correlations identify spatial proximity between piperidine and pyrimidine protons, resolving overlapping signals .
- Validation : Cross-check with computational models (e.g., DFT-optimized structures) to predict chemical shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
